Home > Products > Screening Compounds P104213 > N-(2-phenylethyl)-1H-indazole-3-carboxamide
N-(2-phenylethyl)-1H-indazole-3-carboxamide - 23707-07-5

N-(2-phenylethyl)-1H-indazole-3-carboxamide

Catalog Number: EVT-2699128
CAS Number: 23707-07-5
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-phenylethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry. Indazoles have been explored for their therapeutic properties, including anti-cancer and anti-inflammatory effects.

Source

The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide can be traced back to various methodologies documented in scientific literature. These include one-pot reactions and multi-component reactions that allow for efficient synthesis of indazole derivatives, which are crucial for exploring their pharmacological potential .

Classification

N-(2-phenylethyl)-1H-indazole-3-carboxamide can be classified as an indazole derivative with a carboxamide functional group. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. This classification is significant as it influences the compound's chemical reactivity and biological interactions.

Synthesis Analysis

Methods

The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide can be achieved through several methods, including:

  1. Ugi Reaction: A multi-component reaction involving the condensation of an isocyanide, an aldehyde, and an amine with an indazole carboxylic acid. This method allows for the formation of complex structures in a single step .
  2. Microwave-Assisted Synthesis: Utilizing microwave irradiation enhances reaction rates and yields, facilitating the formation of indazole derivatives under mild conditions .
  3. Catalyst-Free Methods: Recent advancements have introduced catalyst-free approaches that simplify the synthesis process while maintaining high yields and purity .

Technical Details

The synthesis typically involves starting materials such as 1H-indazole-3-carboxylic acid and phenylpropiolaldehyde. The reaction conditions often include optimized solvents like 2,2,2-trifluoroethanol at room temperature or under microwave irradiation to promote efficient product formation.

Molecular Structure Analysis

Structure

N-(2-phenylethyl)-1H-indazole-3-carboxamide features a phenylethyl group attached to the nitrogen atom of the indazole ring, along with a carboxamide group at the 3-position of the indazole structure. The molecular formula is C_{13}H_{12}N_4O, and its structural representation includes:

  • Indazole Ring: A bicyclic structure consisting of a five-membered ring with two nitrogen atoms.
  • Carboxamide Group: Contributing to its solubility and biological activity.

Data

The compound's molecular weight is approximately 232.26 g/mol, and it has specific stereochemical configurations that may influence its biological activity.

Chemical Reactions Analysis

Reactions

N-(2-phenylethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

  1. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the corresponding carboxylic acid.
  2. Substitution Reactions: The presence of the phenylethyl group allows for electrophilic aromatic substitution reactions, which can modify its pharmacological properties.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the phenyl group and the electron-withdrawing nature of the carboxamide group.

Mechanism of Action

Process

The mechanism of action for N-(2-phenylethyl)-1H-indazole-3-carboxamide primarily involves its interaction with specific biological targets such as kinases. For instance, it has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), which plays a crucial role in cancer cell migration and invasion .

Data

In vitro studies have demonstrated that this compound exhibits significant inhibition (IC50 = 9.8 nM) against PAK1, indicating its potential as an anti-cancer agent by disrupting pathways associated with tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

N-(2-phenylethyl)-1H-indazole-3-carboxamide is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points may vary based on purity but generally fall within standard ranges for indazoles.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the integrity and structure of synthesized compounds.

Applications

Scientific Uses

N-(2-phenylethyl)-1H-indazole-3-carboxamide has several applications in scientific research:

  1. Cancer Research: As a selective inhibitor of PAK1, it is being explored for its potential to inhibit tumor growth and metastasis.
  2. Drug Development: Its unique structure makes it a candidate for further modifications aimed at enhancing potency and selectivity against various kinases involved in cancer progression .
  3. Biological Studies: Investigations into its mechanism can provide insights into cellular signaling pathways affected by PAK1 inhibition.
Introduction to N-(2-phenylethyl)-1H-indazole-3-carboxamide in Contemporary Research

Historical Emergence in Synthetic Cannabinoid Receptor Agonist Development

N-(2-phenylethyl)-1H-indazole-3-carboxamide represents a structural evolution within synthetic cannabinoid receptor agonists (SCRAs), emerging as clandestine laboratories modified earlier scaffolds to circumvent legal restrictions. Its core indazole-3-carboxamide architecture diverged from the first-generation SCRAs (e.g., JWH-018’s naphthoylindole framework) identified in European seizures during 2008–2009 [5] [7]. The strategic incorporation of a phenylethylamide moiety aligned with a broader shift toward carboxamide-based designs observed post-2011, exemplified by compounds like AKB48 (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) [1] [5]. This transition exploited published pharmaceutical patents describing indazole carboxamides as cannabinoid receptor ligands with high binding affinity [5]. Crucially, the absence of traditional alkyl chain substitutions (e.g., pentyl or fluoropentyl groups) in N-(2-phenylethyl)-1H-indazole-3-carboxamide distinguished it from regulated analogues, highlighting its design intent as a legal alternative [7].

Table 1: Structural Lineage of Key SCRAs Featuring Indazole Carboxamide Cores

Compound Common NameCore StructureN-SubstituentLegislative Status (Representative Region)
AKB48 (APINACA)1H-Indazole-3-carboxamideAdamantylControlled (EU, USA)
AB-FUBINACA1H-Indazole-3-carboxamide(1-(4-Fluorobenzyl)indazole-3-yl)Controlled (EU, USA)
N-(2-phenylethyl)-1H-indazole-3-carboxamide1H-Indazole-3-carboxamide2-PhenylethylTypically Unregulated (as of mid-2020s)
MDMB-CHMICA1H-Indole-3-carboxamideCyclohexylmethylControlled (EU)

The molecule’s emergence coincided with intensified global monitoring of SCRAs. By 2019, over 160 distinct SCRAs had been reported in Europe alone, with indazole/indole carboxamides dominating newer analogues [5] [7]. Web crawler studies identified N-(2-phenylethyl)-1H-indazole-3-carboxamide among 863 SCRAs not listed in major databases (UNODC/EMCDDA), underscoring its status as an emerging, poorly characterized "designer" cannabinoid [7].

Pharmacological Significance in Endocannabinoid System Modulation

N-(2-phenylethyl)-1H-indazole-3-carboxamide interacts primarily with the canonical cannabinoid receptors, cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are G-protein coupled receptors governing neuromodulation and immune function [6] [8]. While direct binding data specific to this compound remains scarce in public literature, its structural kinship to high-affinity SCRAs permits mechanistic inferences:

  • Receptor Affinity and Selectivity: The indazole-3-carboxamide scaffold demonstrates high affinity for CB1 receptors, often exceeding Δ9-tetrahydrocannabinol (Δ9-THC)’s potency. For example, analogues like AB-FUBINACA exhibit sub-nanomolar CB1 affinity [1] [4]. The 2-phenylethyl group may influence efficacy (intrinsic activity) and selectivity between CB1 (predominant in the central nervous system) and CB2 (predominant peripherally) [4] [8].
  • Functional Activity: Based on structurally similar SCRAs, N-(2-phenylethyl)-1H-indazole-3-carboxamide is predicted to act as a potent CB1/CB2 agonist. This activates Gi/o signaling pathways, inhibiting adenylate cyclase, modulating ion channels (e.g., inhibiting voltage-gated calcium channels, activating G protein-coupled inwardly rectifying potassium channels), and engaging β-arrestin pathways [6] [8]. The downstream effects include presynaptic suppression of neurotransmitter release (e.g., gamma-aminobutyric acid, glutamate) in key brain regions regulating cognition, mood, and motor control [6].
  • Metabolism and Detection Challenges: Cytochrome P450 (CYP)-mediated oxidation, particularly of the phenylethyl group or indazole ring, is anticipated. This generates hydroxylated and carboxylated metabolites, some retaining cannabinoid activity [1]. These metabolites, rather than the parent compound, are typically targeted in toxicological screening using liquid chromatography-tandem mass spectrometry. However, the lack of reference standards impedes reliable identification in biological matrices [1] [3].

Table 2: Comparative Pharmacological Properties of Selected SCRAs and Δ9-THC

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)CB1 EfficacyPrimary Metabolic Pathways
Δ9-Tetrahydrocannabinol (Δ9-THC)~10–40~20–300Partial AgonistCYP2C9/3A4 hydroxylation, glucuronidation
JWH-0180.5–9.01.5–3.0Full AgonistN-pentyl hydroxylation, indole oxidation
AB-FUBINACA0.2–0.90.5–1.1Full AgonistEster hydrolysis, fluorobenzyl hydroxylation
N-(2-phenylethyl)-1H-indazole-3-carboxamide (Predicted)<10 (Estimated)Variable (Estimated)Full/Partial Agonist (Inferred)Phenylethyl hydroxylation, glucuronidation

Role in the Evolution of Novel Psychoactive Substances

N-(2-phenylethyl)-1H-indazole-3-carboxamide epitomizes three critical trends in the novel psychoactive substances (NPS) market: diversification, evasion, and online proliferation.

  • Structural Diversification: Its design reflects continuous innovation within the indazole carboxamide class. By replacing common N-1 substituents (e.g., pentyl, fluoropentyl, adamantyl) with a phenylethyl group, manufacturers created a distinct chemical entity not explicitly covered by analogue legislation or standard forensic testing protocols [3] [5] [7]. This "structural hopping" complicates legislative control and toxicological surveillance.
  • Detection and Regulatory Evasion: The compound’s physicochemical properties (e.g., polarity, fragmentation pattern under mass spectrometry) differ significantly from regulated SCRAs. Consequently, routine immunoassay screens and even broad-spectrum mass spectrometry methods may fail to detect it or its metabolites without prior knowledge of their signatures [1] [3]. Its absence from international databases (e.g., UNODC’s 286 listed SCRAs, EMCDDA’s 193 listed SCRAs as of 2019) upon initial emergence exemplifies the "analogue gap" exploited by NPS producers [7].
  • Online Distribution and Information Dissemination: N-(2-phenylethyl)-1H-indazole-3-carboxamide was identified among 1,103 SCRAs cataloged via web crawling of psychonaut fora (e.g., using the NPS.Finder® tool), significantly exceeding officially monitored substances [7]. Online platforms facilitate the exchange of synthesis protocols, sourcing information (often via cryptomarkets), and user experience reports, accelerating its global diffusion despite lacking clinical or preclinical safety data. Packaging as "not for human consumption" botanical blends (e.g., "Spice" variants) or powders further obscures its presence [5] [7].

Table 3: NPS Market Dynamics Illustrated by N-(2-phenylethyl)-1H-indazole-3-carboxamide

NPS ChallengeManifestation with N-(2-phenylethyl)-1H-indazole-3-carboxamideConsequence
Rapid Structural MutationPhenylethylamide substitution diverging from regulated alkyl/fluorinated alkyl/ adamantyl indazole carboxamides.Delays regulatory scheduling; requires constant method updates in labs.
Analytical Detection LagLack of reference standards; novel metabolic pathways; poor cross-reactivity with existing immunoassays.Undetected in clinical/forensic settings; underestimation of prevalence.
Online Sourcing & PromotionPromotion on psychonaut forums; availability via e-commerce under ambiguous names (e.g., "research chemicals").Rapid global dissemination despite unknown toxicity profile.

This compound underscores the persistent challenge of "unknown unknowns" in the NPS landscape—molecules with documented online presence but minimal scientific characterization, posing significant risks to public health and forensic response systems [3] [7].

Properties

CAS Number

23707-07-5

Product Name

N-(2-phenylethyl)-1H-indazole-3-carboxamide

IUPAC Name

N-(2-phenylethyl)-1H-indazole-3-carboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.316

InChI

InChI=1S/C16H15N3O/c20-16(17-11-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

POGXZPJWXLBSNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.